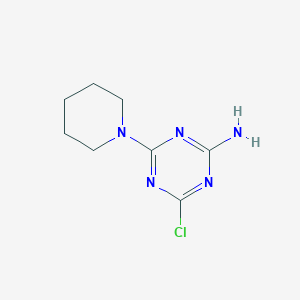

4-氯-6-(1-哌啶基)-1,3,5-三嗪-2-胺

描述

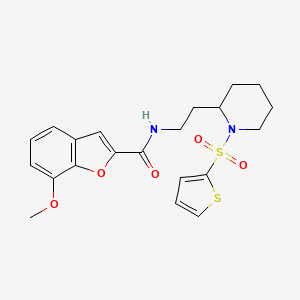

“4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine” is a chemical compound that is used in laboratory chemicals . It is also known as "4-Chloro-6-(1-piperidinyl)pyrimidine" . The molecular formula of this compound is C9H12ClN3 .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, it has been synthesized by the condensation of cyanuric chloride with aniline . Other methods for the synthesis of similar compounds involve the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester .Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine” has been studied using various spectroscopic techniques . The experimentally obtained spectroscopic data has been compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in detail. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .科学研究应用

色谱分析

4-氯-6-(1-哌啶基)-1,3,5-三嗪-2-胺已被用于开发新的手性单氯-s-三嗪(MCT)试剂。这些试剂已被用于通过反相液相色谱方法手性分离蛋白质和非蛋白质氨基酸。这些试剂的合成涉及在s-三嗪基团中氯原子的亲核取代(Bhushan & Agarwal, 2011)。

抗分枝杆菌活性

该化合物已被纳入各种s-三嗪的合成中,显示出对结核分枝杆菌H37Rv株的显著体外抗分枝杆菌活性。这包括合成新型1-(8-喹啉氧基)-3-哌嗪基(哌啶基)-5-(4-氰基-3-三氟甲基苯基氨基)-s-三嗪,表现出与乙胺丁醇和吡嗪胺等标准药物相当的效力(Patel et al., 2011)。

杀滴虫和抗真菌活性

研究表明,4-氯-6-(1-哌啶基)-1,3,5-三嗪-2-胺的衍生物,如2,4-二氯衍生物,对阴道滴虫和白色念珠菌等真菌表现出强大的杀滴虫活性和强效的抗真菌活性。这些化合物还对秀丽隐杆线虫表现出驱虫活性(Kreutzberger & Kochanowski, 1987)。

纺织品中的抗微生物应用

在纺织品应用中,该化合物已被用于合成用于抗菌纤维素的反应性N-卤胺前体。当这些前体附着在棉织物上时,表现出对金黄色葡萄球菌和大肠杆菌O157:H7等细菌的有效抗菌性能(Jiang et al., 2014)。

抗微生物剂的合成

该化合物还参与了新型抗微生物剂的合成,特别是对各种细菌和真菌。如4-(4-(芳基氨基)-6-(哌啶-1-基)-1,3,5-三嗪-2-基氨基)-N-(嘧啶-2-基)苯磺酰胺类化合物已显示出显著的抗微生物活性(Desai, Makwana, & Senta, 2016)。

抗癌活性

研究还探讨了该化合物在新型曼尼希碱的合成中的应用,对其在前列腺癌细胞中的抗癌活性进行了研究(Demirci & Demirbas, 2019)。

抗真菌剂的合成

该化合物在新型抗真菌剂的合成中起着重要作用,如2-(4-硝基苯并噻唑-2'-基氨基)-4-(2-氯-4-三氟甲基苯胺基)-6-(取代硫脲基)-1,3,5-三嗪。这些化合物表现出有希望的抗真菌活性(Sareen et al., 2007)。

化学中的配体合成

该化合物已被用于合成大型基于1,3,5-三嗪的配体,用于配位过渡金属离子,为配位化学领域做出贡献(Peppel & Köckerling, 2009)。

安全和危害

未来方向

The future directions for the study of “4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-ylamine” could include further investigation of its biological activity and potential therapeutic applications, given the wide range of biological activity exhibited by similar compounds . Additionally, further studies could explore the synthesis of new derivatives of this compound and their potential applications .

属性

IUPAC Name |

4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKXZXBFMYYZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2443567.png)

![3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2443572.png)

![2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2443576.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2443583.png)

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)

![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)

![4-[(6,7-Dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid](/img/structure/B2443587.png)